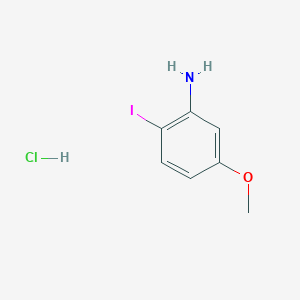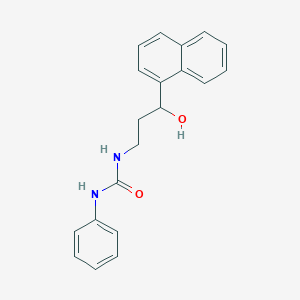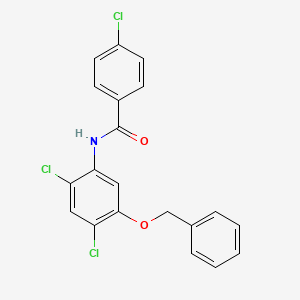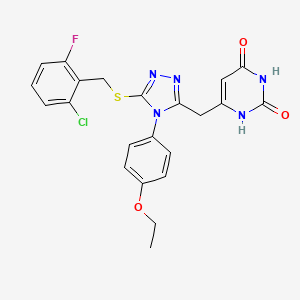![molecular formula C16H14ClN3O2 B2948199 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide CAS No. 1424624-36-1](/img/structure/B2948199.png)
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of new drugs due to its unique properties and ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves its interaction with specific proteins in biological systems. This compound binds to target proteins, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a variety of biological effects, including the inhibition of cancer cell growth, reduction of beta-amyloid plaque formation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target proteins. Some of the effects that have been observed include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
2. Reduction of beta-amyloid plaque formation: this compound has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Anti-inflammatory effects: This compound has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide in lab experiments include its ability to interact with specific target proteins, its well-defined synthesis method, and its relatively low toxicity compared to other compounds. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
For research include the development of new cancer therapies, treatment of neurological disorders, and identification of new target proteins.
Synthesemethoden
The synthesis of 4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide involves several steps. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-methylbenzamide to form this compound. This synthesis method has been optimized to increase the yield of the compound and reduce the production of unwanted by-products.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide has been extensively studied for its potential use in the development of new drugs. This compound has been shown to interact with various biological systems, making it a valuable tool for researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. This makes it a promising candidate for the development of new cancer therapies.
2. Neurological Disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Inflammation: this compound has anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[3-(2-chloropyridin-4-yl)prop-2-enoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-18-16(22)12-3-5-13(6-4-12)20-15(21)7-2-11-8-9-19-14(17)10-11/h2-10H,1H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNCJHMRCPCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)
![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)